4-{[(3-Chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
4-{[(3-Chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with the molecular formula C14H12ClN3O. It is known for its unique structure, which includes a chlorophenyl group, a tetrahydropyridine ring, and a carbonitrile group.
Preparation Methods
The synthesis of 4-{[(3-Chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves the reaction of 3-chloroaniline with a suitable aldehyde or ketone under specific conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and may require heating to achieve the desired product. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
4-{[(3-Chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-{[(3-Chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar compounds to 4-{[(3-Chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile include other tetrahydropyridine derivatives and chlorophenyl-containing compoundsThe uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets .
Properties
Molecular Formula |
C14H12ClN3O |
---|---|
Molecular Weight |
273.72 g/mol |
IUPAC Name |
4-[(3-chloroanilino)methylidene]-2-methyl-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12ClN3O/c1-9-13(7-16)10(5-14(19)18-9)8-17-12-4-2-3-11(15)6-12/h2-4,6,8,17H,5H2,1H3,(H,18,19) |
InChI Key |
FLJRKPUYFDDFIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CNC2=CC(=CC=C2)Cl)CC(=O)N1)C#N |
Origin of Product |
United States |
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